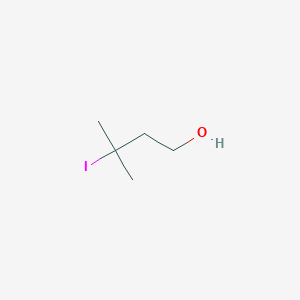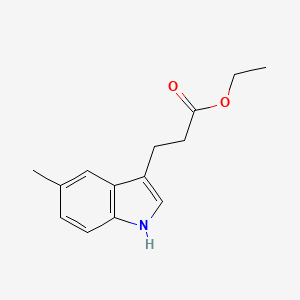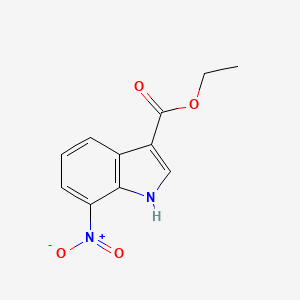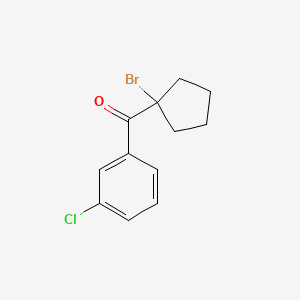![molecular formula C12H14N2O B11717931 1,3-Dihydrospiro[indole-2,4'-piperidine]-3-one](/img/structure/B11717931.png)
1,3-Dihydrospiro[indole-2,4'-piperidine]-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydrospiro[indole-2,4’-piperidine]-3-one is a spirocyclic compound that features a unique structure where an indole and a piperidine ring are fused together through a spiro carbon. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydrospiro[indole-2,4’-piperidine]-3-one typically involves cycloisomerization reactions. One common method is the Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamides. This reaction proceeds under mild conditions at room temperature, using toluene as the solvent .
Industrial Production Methods
While specific industrial production methods for 1,3-Dihydrospiro[indole-2,4’-piperidine]-3-one are not extensively documented, the general approach involves scalable cycloisomerization reactions. The use of silver triflate as a catalyst and triphenylphosphine as a ligand is crucial for achieving high yields and diastereoselectivity .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydrospiro[indole-2,4’-piperidine]-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert it into different spirocyclic amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the indole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in the synthesis of pharmaceuticals and other bioactive molecules .
Aplicaciones Científicas De Investigación
1,3-Dihydrospiro[indole-2,4’-piperidine]-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold for the development of new therapeutic agents.
Industry: The compound is used in the development of materials with specific properties, such as fluorescence sensors .
Mecanismo De Acción
The mechanism of action of 1,3-Dihydrospiro[indole-2,4’-piperidine]-3-one involves its interaction with various molecular targets. The compound’s unique spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. Computational studies have shown that non-covalent interactions, such as cation-π and π-π interactions, play a crucial role in stabilizing the compound within its target sites .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: Known for its fluorescence properties and applications in sensor technology.
Spiro[indeno[1,2-b]-quinoxaline-11,4’-pyrano[3,2-b]pyran]: Exhibits significant biological activities, including antimicrobial and anticancer properties.
Spiro[indoline-3,2’-pyrrolidine-3’,3’'-piperidine]: Studied for its antiproliferative and anti-SARS-CoV-2 properties.
Uniqueness
1,3-Dihydrospiro[indole-2,4’-piperidine]-3-one stands out due to its specific spirocyclic structure, which imparts unique physicochemical properties. This structure enhances its stability and allows for diverse functionalization, making it a valuable scaffold in drug discovery and material science .
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
spiro[1H-indole-2,4'-piperidine]-3-one |
InChI |
InChI=1S/C12H14N2O/c15-11-9-3-1-2-4-10(9)14-12(11)5-7-13-8-6-12/h1-4,13-14H,5-8H2 |
Clave InChI |
LOEMFMJJJALSDD-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12C(=O)C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole](/img/structure/B11717850.png)



![2,2'-(1,2,4-thiadiazole-3,5-diyldisulfanediyl)bis[N-(3-chlorophenyl)acetamide]](/img/structure/B11717882.png)

![3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one](/img/structure/B11717893.png)


![5-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11717917.png)


![(4R,6S)-rel-5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide](/img/structure/B11717938.png)
![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11717941.png)
